molecular formula C9H15N B15326108 1-Ethyl-4-ethynylpiperidine

1-Ethyl-4-ethynylpiperidine

Cat. No.: B15326108
M. Wt: 137.22 g/mol
InChI Key: BINSJKUZTYWDEH-UHFFFAOYSA-N
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Description

1-Ethyl-4-ethynylpiperidine is a piperidine derivative characterized by an ethyl group at the 1-position and an ethynyl (C≡CH) group at the 4-position of the piperidine ring. The piperidine scaffold is a six-membered heterocyclic amine with one nitrogen atom, widely utilized in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets. The ethynyl group introduces sp-hybridized carbon atoms, enhancing reactivity and enabling further functionalization via click chemistry or cross-coupling reactions.

Properties

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

1-ethyl-4-ethynylpiperidine

InChI

InChI=1S/C9H15N/c1-3-9-5-7-10(4-2)8-6-9/h1,9H,4-8H2,2H3

InChI Key

BINSJKUZTYWDEH-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-ethynylpiperidine typically involves the alkylation of piperidine derivatives. One common method is the reaction of 1-ethylpiperidine with acetylene in the presence of a strong base, such as sodium amide, to introduce the ethynyl group at the fourth position .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be used to facilitate the reaction under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-ethynylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl-4-ethynylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Ethyl-4-ethynylpiperidine involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the nitrogen atom can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

(a) 1-Ethyl-4-piperidone

  • Structure : Features a ketone group at position 4 instead of an ethynyl group.
  • Ketones are also prone to nucleophilic attacks, unlike the chemically stable ethynyl moiety .

(b) Ethyl 2-(piperidin-4-yl)acetate

  • Structure : Contains an ethyl ester at position 2 and an acetoxy group.
  • Key Differences : The ester group enhances hydrophilicity (TPSA: 46.15 Ų) and metabolic lability due to esterase susceptibility. In contrast, the ethynyl group in this compound may confer greater stability under physiological conditions .

(c) Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate

  • Structure : Incorporates a trifluoromethylpyrimidine substituent and an ethyl ester.
  • Key Differences : The trifluoromethyl group introduces strong electron-withdrawing effects and aromaticity, enhancing metabolic stability and binding affinity to hydrophobic enzyme pockets. The ethynyl group in this compound lacks aromaticity but offers a reactive site for conjugation .

(d) 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one

  • Structure : Includes acetyl, ethyl, and methoxyphenyl substituents.
  • Key Differences : The acetyl and methoxyphenyl groups contribute to antimicrobial and antitumor activities, as observed in crystallographic studies. The ethynyl group in this compound may instead serve as a synthetic handle for drug-targeting strategies .

Physicochemical Properties

Compound Molecular Weight (g/mol) Log S (Solubility) TPSA (Ų) Key Functional Groups
This compound ~139.22 (estimated) ~-2.5 (moderate) ~12.36 Ethyl, ethynyl
1-Ethyl-4-piperidone 141.21 -1.8 29.10 Ethyl, ketone
Ethyl 2-(piperidin-4-yl)acetate 185.26 -2.1 46.15 Ethyl ester, acetoxy
Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate 343.31 -3.2 65.68 Trifluoromethyl, pyrimidine

Notes:

  • Log S : Lower values indicate poorer solubility. The ethynyl group in this compound likely reduces solubility compared to ketone or ester derivatives.
  • TPSA (Topological Polar Surface Area) : Higher TPSA correlates with increased hydrophilicity. Ethynyl's low TPSA suggests greater lipophilicity, favoring blood-brain barrier penetration .

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